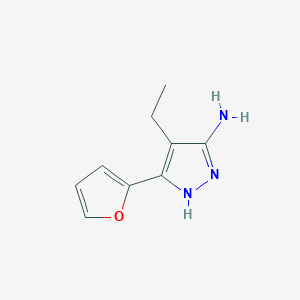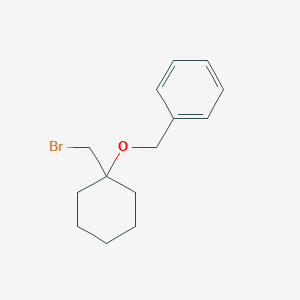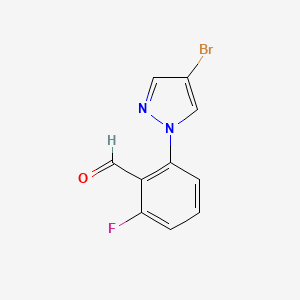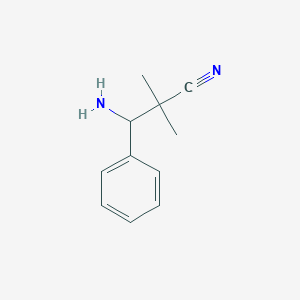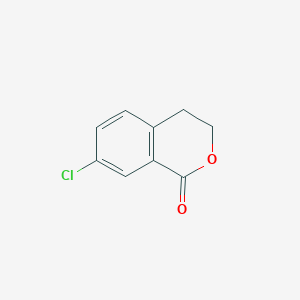![molecular formula C11H19NS B13317444 (Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine](/img/structure/B13317444.png)
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C11H19NS. It is a research chemical primarily used in scientific studies and industrial applications. The compound is characterized by the presence of a butan-2-yl group and a 3-methylthiophen-2-yl group attached to an ethylamine backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methylthiophene with an appropriate alkyl halide under basic conditions to form the intermediate compound. This intermediate is then reacted with butan-2-ylamine in the presence of a catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted amine derivatives
Aplicaciones Científicas De Investigación
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- (Butan-2-yl)[1-(2-methylthiophen-2-yl)ethyl]amine
- (Butan-2-yl)[1-(4-methylthiophen-2-yl)ethyl]amine
- (Butan-2-yl)[1-(3-ethylthiophen-2-yl)ethyl]amine
Uniqueness
(Butan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different pharmacological properties and applications .
Propiedades
Fórmula molecular |
C11H19NS |
|---|---|
Peso molecular |
197.34 g/mol |
Nombre IUPAC |
N-[1-(3-methylthiophen-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-5-9(3)12-10(4)11-8(2)6-7-13-11/h6-7,9-10,12H,5H2,1-4H3 |
Clave InChI |
BGWOKZMFMXVTHE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(C)C1=C(C=CS1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


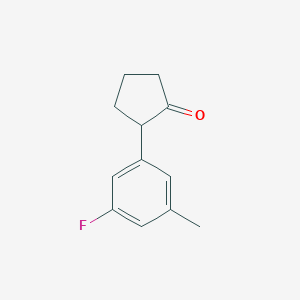
![5-Fluoro-2-{1-[(2-methylpropyl)amino]ethyl}phenol](/img/structure/B13317374.png)
![N-(but-3-yn-1-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B13317384.png)
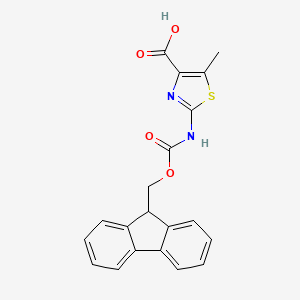
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
![ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13317400.png)
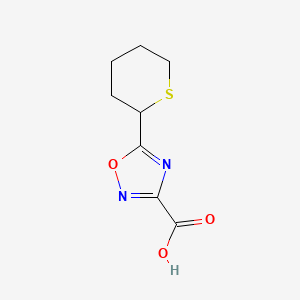
amine](/img/structure/B13317417.png)
